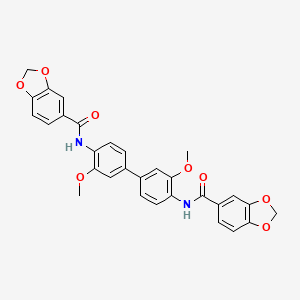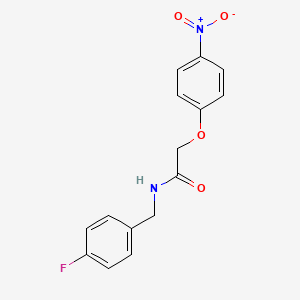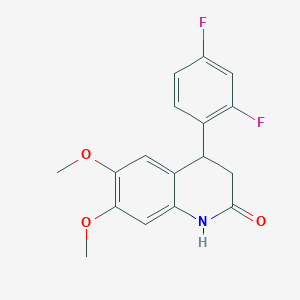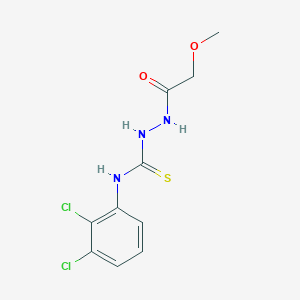![molecular formula C17H20N2O5S3 B4765735 4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4765735.png)
4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide
Descripción general
Descripción
4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as MRT-68921, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of 4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide involves the inhibition of specific enzymes or proteins involved in various signaling pathways. For example, in cancer research, this compound inhibits the activity of the protein kinase PAK4, which is involved in cell proliferation and migration. In inflammation research, this compound inhibits the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB signaling pathway. In metabolic disorder research, this compound activates the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the migration of immune cells to the site of inflammation. In metabolic disorder research, this compound improves glucose uptake and insulin sensitivity, reduces hepatic glucose production, and promotes weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in lab experiments is its high potency and specificity towards specific targets. This makes it an ideal tool for studying specific signaling pathways and their role in various disease models. Another advantage is its low toxicity, which makes it a safe compound to use in preclinical studies. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research on 4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. One direction is to further investigate its therapeutic potential in various disease models, including cancer, inflammation, and metabolic disorders. Another direction is to optimize its chemical structure to improve its solubility and bioavailability in vivo. Additionally, the development of this compound as a drug candidate for clinical trials is another potential future direction.
Aplicaciones Científicas De Investigación
4-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. In metabolic disorder research, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S3/c1-25-15-4-8-16(9-5-15)26(20,21)18-14-2-6-17(7-3-14)27(22,23)19-10-12-24-13-11-19/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPXPAKFOYLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4765659.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765660.png)



![N-(4-{[(4-ethylphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4765695.png)


![4-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4765708.png)
![N-1,3-benzothiazol-2-yl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4765709.png)

![N~1~-[2-(4-morpholinyl)ethyl]-N~3~-(phenylsulfonyl)-beta-alaninamide](/img/structure/B4765732.png)
![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}-4-tert-butylbenzamide](/img/structure/B4765738.png)
